
4-(Methylthio)phenylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)phenylzinc bromide is an organozinc compound with the molecular formula CH3SC6H4ZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylthio)phenylzinc bromide can be synthesized through the reaction of 4-(methylthio)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
CH3SC6H4Br+Zn→CH3SC6H4ZnBr
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The bromide can be substituted with other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or toluene.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
4-(Methylthio)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(methylthio)phenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an electrophile in the presence of a catalyst. The general steps are:
Transmetalation: The zinc compound transfers its organic group to the metal catalyst.
Oxidative Addition: The catalyst forms a bond with the electrophile.
Reductive Elimination: The final product is formed, and the catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: Lacks the methylthio group, making it less versatile in certain reactions.
4-(Methoxy)phenylzinc bromide: Contains a methoxy group instead of a methylthio group, leading to different reactivity and selectivity.
4-(Methylthio)phenylmagnesium bromide: Similar structure but uses magnesium instead of zinc, resulting in different reactivity and stability.
Uniqueness
4-(Methylthio)phenylzinc bromide is unique due to its combination of the methylthio group and zinc, which provides a balance of reactivity and stability. This makes it particularly useful in cross-coupling reactions where other organometallic compounds might be less effective .
Properties
Molecular Formula |
C7H7BrSZn |
|---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
bromozinc(1+);methylsulfanylbenzene |
InChI |
InChI=1S/C7H7S.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
WWCFBGMMPKBMMZ-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


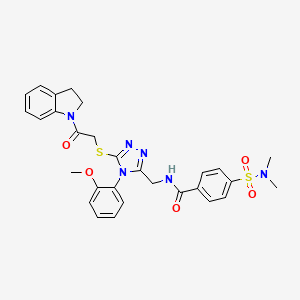
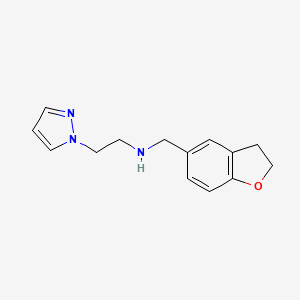


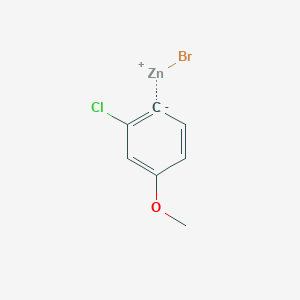

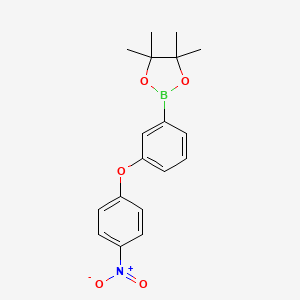
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
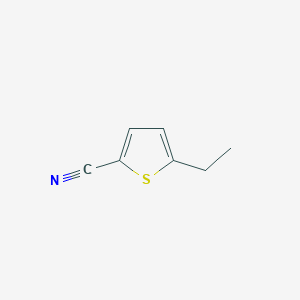
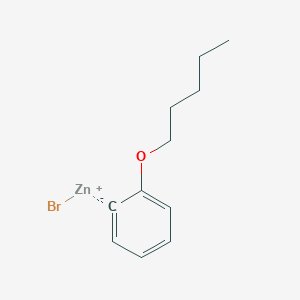
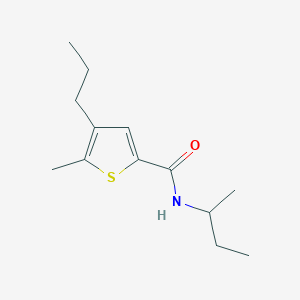
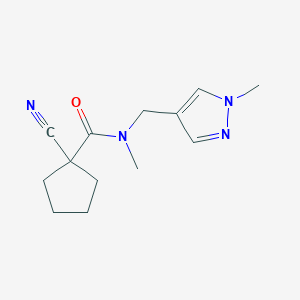
![2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate](/img/structure/B14885665.png)
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-methoxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14885669.png)
